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molecular formula C23H27N3O2 B8517259 2-methoxy-1-{4-[3-(3-phenylisoxazol-5-yl)propyl]piperazinyl}Benzene CAS No. 457659-93-7

2-methoxy-1-{4-[3-(3-phenylisoxazol-5-yl)propyl]piperazinyl}Benzene

Cat. No. B8517259
M. Wt: 377.5 g/mol
InChI Key: ZNMYILNDKJBSJR-UHFFFAOYSA-N
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Patent
US06723724B2

Procedure details

About 2 min after dissolving 3-(3-phenylisoxazol-5-yl)propanal (10 mg, 0.05 mmol) and 1-(2-methoxyphenyl)piperazine (19.2 mg, 0.10 mmol) in 2 mL of dry methylene chloride, were added NaBH(OAc)3 (32 mg, 0.15 mmol) and molecular sieves (5 beads). The reaction mixture was reacted for 16.5 hr and followed the same processes as in Example 1 to obtain 10 mg (53.0%) of the target compound.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
19.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[C:10]([CH2:12][CH2:13][CH:14]=O)[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][N:27]([CH2:14][CH2:13][CH2:12][C:10]2[O:9][N:8]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH:11]=2)[CH2:26][CH2:25]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)CCC=O
Name
Quantity
19.2 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
32 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted for 16.5 hr
Duration
16.5 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCC1=CC(=NO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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